(R)-2-((Benzyloxy)methyl)oxetane

Chiral purity Enantiomeric excess Procurement specification

(R)-2-((Benzyloxy)methyl)oxetane (CAS 1240786-75-7) is a chiral, non-racemic 2-substituted oxetane featuring a benzyloxymethyl side chain at the (R)-configured C2 position. It belongs to the class of four-membered cyclic ethers that serve as versatile intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
CAS No. 1240786-75-7
Cat. No. B11912497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((Benzyloxy)methyl)oxetane
CAS1240786-75-7
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESC1COC1COCC2=CC=CC=C2
InChIInChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2/t11-/m1/s1
InChIKeyLMLDXXXZBRCPIP-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-((Benzyloxy)methyl)oxetane (CAS 1240786-75-7): Chiral Oxetane Building Block Procurement Guide


(R)-2-((Benzyloxy)methyl)oxetane (CAS 1240786-75-7) is a chiral, non-racemic 2-substituted oxetane featuring a benzyloxymethyl side chain at the (R)-configured C2 position. It belongs to the class of four-membered cyclic ethers that serve as versatile intermediates in medicinal chemistry and organic synthesis [1]. The compound has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol, with a predicted boiling point of 272.0 ± 15.0 °C and density of 1.069 ± 0.06 g/cm³ . Its primary utility lies in providing a defined stereochemical handle for the construction of complex chiral molecules, where the oxetane ring can be retained as a stable structural element or selectively opened to unveil 1,3-diol functionality with predictable stereochemistry [2].

Why Generic 2-(Benzyloxymethyl)oxetane Cannot Substitute for the (R)-Enantiomer (CAS 1240786-75-7)


The (R)-2-((benzyloxy)methyl)oxetane enantiomer is not interchangeable with its (S)-counterpart (CAS 146877-17-0), the racemic mixture, or the corresponding oxirane analog (R)-2-((benzyloxy)methyl)oxirane (CAS 14618-80-5). Chiral oxetanes, when used as intermediates for active pharmaceutical ingredients (APIs), impart critical stereochemistry to downstream products. For instance, the (S)-enantiomer is explicitly specified as the starting material in Eli Lilly's patented process for preparing (S)-oxetan-2-ylmethanamine, a key intermediate for GLP-1 receptor agonists, demonstrating that stereochemical configuration is not a trivial option but a hard requirement for target molecule identity [1]. The racemic mixture introduces 50% undesired enantiomer that must be separated or would lead to an enantiomeric impurity in the final API, adding cost and regulatory burden. Furthermore, substituting the oxetane ring with its oxirane analog alters ring strain, stability, and metabolic profile: oxetanes exhibit superior metabolic stability and reduced covalent binding potential compared to epoxides, making them preferred in drug discovery contexts [2].

Quantitative Differential Evidence for (R)-2-((Benzyloxy)methyl)oxetane (CAS 1240786-75-7) vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer (98%) vs. (S)-Enantiomer (97%) from Commercial Suppliers

The (R)-2-((benzyloxy)methyl)oxetane supplied by Leyan (Shanghai) is specified at 98% purity, whereas the (S)-enantiomer cataloged by AChemBlock is listed at 97% purity [REFS-1, REFS-2]. While both values represent typical research-grade purity, the 1% absolute difference in assay purity translates to a 50% reduction in total impurity burden (2% vs. 3% unspecified impurities), which may be significant in multi-step synthetic sequences where impurity accumulation is a concern.

Chiral purity Enantiomeric excess Procurement specification

Stoichiometric Stereochemical Fidelity: (R)-Oxetane vs. Racemate in API Intermediate Synthesis

In the Eli Lilly patent process for oxetan-2-ylmethanamine—a critical intermediate for GLP-1 receptor agonists—the (S)-enantiomer of 2-((benzyloxy)methyl)oxirane is explicitly required as the starting material. The ring expansion step preserves stereochemistry, yielding the corresponding (S)-oxetane [1]. Use of the racemate would produce a 1:1 mixture of (R)- and (S)-oxetane intermediates, necessitating chiral separation or resulting in 50% enantiomeric impurity. Conversely, the (R)-enantiomer of 2-((benzyloxy)methyl)oxetane would be the mandatory starting material for synthesizing (R)-oxetan-2-ylmethanamine, the enantiomeric counterpart required for structurally distinct drug candidates.

Stereochemical integrity API intermediate Enantiomeric purity requirement

Metabolic Stability: Oxetane vs. Oxirane (Epoxide) Class-Level Differentiation

The oxetane ring is documented to be metabolically more stable than the corresponding oxirane (epoxide). Epoxides are electrophilic and prone to rapid hydrolysis by epoxide hydrolases and covalent binding to proteins, leading to potential toxicity and poor pharmacokinetics. In contrast, oxetanes generally resist hydrolytic ring-opening under physiological conditions and are not substrates for epoxide hydrolases [1]. While the oxirane analog (R)-2-((benzyloxy)methyl)oxirane (CAS 14618-80-5) is a useful chiral building block, its epoxide moiety introduces a reactive electrophilic center that limits its utility in late-stage drug discovery or in vivo probe synthesis.

Metabolic stability Drug-likeness Toxicology

Physicochemical Property Modulation: Oxetane as a gem-Dimethyl Bioisostere

Replacement of a gem-dimethyl group with an oxetane ring has been shown to increase aqueous solubility by a factor of 4 to more than 4000, while simultaneously reducing lipophilicity (logD) and improving metabolic stability in multiple chemotypes [1]. This class-level evidence supports the selection of 2-substituted oxetane building blocks, such as (R)-2-((benzyloxy)methyl)oxetane, over the corresponding gem-dimethyl or carbonyl analogs, when designing molecules with improved developability profiles.

Bioisostere Aqueous solubility Lipophilicity modulation

Application Scenarios Where (R)-2-((Benzyloxy)methyl)oxetane (CAS 1240786-75-7) Is Preferentially Selected


Synthesis of (R)-Configured Oxetan-2-ylmethanamine for Chiral API Intermediates

When the synthetic route requires (R)-oxetan-2-ylmethanamine as a key intermediate for APIs—such as enantiomerically defined GLP-1 receptor agonist candidates where the (R)-configuration is required for target engagement—(R)-2-((benzyloxy)methyl)oxetane is the preferred chiral pool starting material. The stereospecificity of the oxirane-to-oxetane ring expansion ensures complete retention of configuration, avoiding the 50% yield loss and purification costs associated with racemic starting materials [1].

Chiral Building Block for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)

The (R)-2-((benzyloxy)methyl)oxetane scaffold provides a conformationally constrained, three-dimensional fragment with a defined stereocenter and a latent 1,3-diol motif (upon reductive debenzylation). In FBDD libraries, oxetane-containing fragments have demonstrated improved solubility (up to 4000-fold over gem-dimethyl analogs) and better metabolic stability than epoxide-containing counterparts [REFS-1, REFS-2]. Procurement of the single (R)-enantiomer ensures stereochemical homogeneity in fragment libraries, enabling unambiguous structure-activity relationship (SAR) interpretation.

Synthesis of Enantiomerically Pure 1,3-Diols via Regioselective Oxetane Ring-Opening

The oxetane ring in (R)-2-((benzyloxy)methyl)oxetane can be regioselectively opened under acidic or nucleophilic conditions to yield chiral 1,3-diol derivatives with defined stereochemistry at the C2 position. This transformation is not accessible from the corresponding oxirane analog, which would yield 1,2-diols (glycols) instead [3]. For programs requiring 1,3-diol pharmacophores—common in statins, polyketide natural products, and HIV protease inhibitors—the oxetane building block provides a unique synthetic entry point that the oxirane cannot replicate.

Late-Stage Functionalization in Medicinal Chemistry with Reduced Toxicology Risk

Compared to (R)-2-((benzyloxy)methyl)oxirane, the oxetane analog eliminates the inherent alkylating potential of the epoxide moiety, reducing the risk of non-specific covalent protein binding and associated toxicological flags in cellular assays. This makes (R)-2-((benzyloxy)methyl)oxetane a safer choice for late-stage diversification in lead optimization, where reactive electrophiles are generally avoided to minimize off-target effects [2].

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